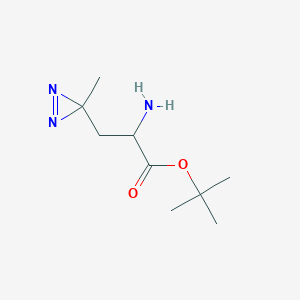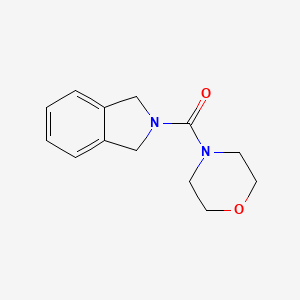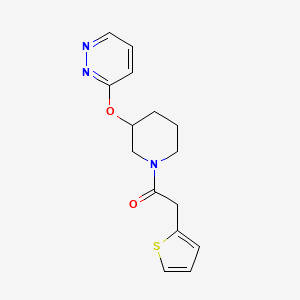
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” is a chemical compound with the molecular formula C15H17N3O2S . It is a complex organic compound that contains several functional groups and rings, including a pyridazine ring, a piperidine ring, and a thiophene ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. One possible method for the synthesis of similar compounds involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” is characterized by the presence of a pyridazine ring, a piperidine ring, and a thiophene ring . These rings are connected in a specific arrangement, with various functional groups attached to them .Chemical Reactions Analysis
The chemical reactions involving “1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone” would depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of similar compounds often involves ring cleavage reactions .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : A study by Attaby et al. (2006) describes the synthesis of heterocyclic compounds derived from pyrazolo[3,4-b]pyridin-5-yl)ethanone, which were evaluated for their cytotoxicity and antiviral activity, including against HSV1 and HAV-MBB. This work exemplifies the synthetic versatility of related chemical structures for generating biologically active molecules (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Anticancer Activity : Kumar et al. (2013) reported on the synthesis of piperazine-2,6-dione derivatives starting from various amines, including thiophen-2-ylmethanamine, and their evaluation for anticancer activity. The study highlights the potential therapeutic applications of compounds within this chemical space (Kumar, Kumar, Roy, & Sondhi, 2013).
Analgesic and Antiparkinsonian Activities
- Pharmacological Screening : Amr et al. (2008) synthesized a series of substituted pyridine derivatives, including reactions with thiophene-2-carboxaldehyde, demonstrating significant analgesic and antiparkinsonian activities. This research underscores the relevance of such compounds in developing new therapeutic agents for pain and Parkinson's disease management (Amr, Maigali, & Abdulla, 2008).
Hydrogen-bonding Patterns in Enaminones
- Crystallographic Studies : Balderson et al. (2007) analyzed the hydrogen-bonding patterns of enaminone derivatives, providing insights into the structural basis of their biological activity. Such studies are crucial for understanding how modifications in chemical structure can influence biological interactions and therapeutic efficacy (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Antimicrobial Activity
- Antibacterial Activity : Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of compounds containing piperidine and their antibacterial activity. This work highlights the potential of piperidine derivatives, similar in structure to the query compound, as candidates for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
properties
IUPAC Name |
1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(10-13-5-3-9-21-13)18-8-2-4-12(11-18)20-14-6-1-7-16-17-14/h1,3,5-7,9,12H,2,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZQSPCKFYSCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

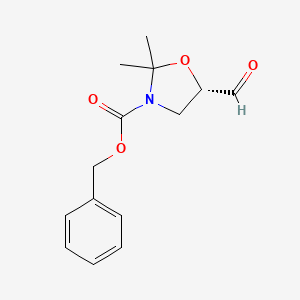

![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)
![1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2389730.png)

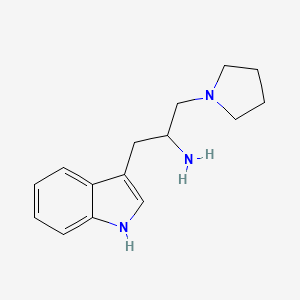
![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2389738.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol](/img/structure/B2389739.png)
![2-Mercaptobenzo[D]oxazole-6-carboxylic acid](/img/structure/B2389740.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)
